molecular formula C24H48FeP2 B1496680 (r,r)-Methyl-ferrocelane CAS No. 540475-45-4

(r,r)-Methyl-ferrocelane

Cat. No.: B1496680
CAS No.: 540475-45-4
M. Wt: 454.4 g/mol
InChI Key: JBWUTRKMUDYCHS-UIBZXYQVSA-N
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Description

(r,r)-Methyl-ferrocelane is a useful research compound. Its molecular formula is C24H48FeP2 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Nanocomposites

Graphene-modified, magnetic polypyrrole nanocomposites (Fe3O4@PPy/RGO) have been developed for the efficient adsorption and removal of dyes from aqueous solutions, demonstrating the potential of organometallic frameworks in wastewater treatment (Bai et al., 2015).

Magnetic and Electronic Properties of Hematite

Density-functional theory (DFT) has been used to study the structure and magnetic phases of hematite, revealing insights into antiferromagnetic ground states and electronic properties, which are essential for understanding the behavior of organometallic compounds in various applications (Rollmann et al., 2004).

Organometallic Polymers for Energy Storage

Ferrocene-based polymers show promise as cathode materials in various batteries, highlighting the role of organometallic compounds in advancing energy storage technologies (Zhong et al., 2014).

Ferroelectric Materials

Research into organic-inorganic perovskite structures has opened new avenues for creating ferroelectric materials, which are crucial for memory devices and other electronic applications. The study of such materials can provide insights into the design and synthesis of related organometallic compounds (Zhang et al., 2017).

Spin Exchange Interactions in Graphene

The study of magnetic interactions between iron atoms in graphene demonstrates the potential of organometallic compounds in developing spintronic devices and highlights the directional-dependent spin interactions valuable for multifunctional applications (Putnam et al., 2019).

Properties

IUPAC Name

carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H21P.2CH3.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;;;/h2*9-11H,3-8H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*9-,10-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWUTRKMUDYCHS-UIBZXYQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].C[C@@H]1CC[C@H](P1C2CCCC2)C.C[C@@H]1CC[C@H](P1C2CCCC2)C.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746196
Record name Iron(2+) methanide--(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540475-45-4
Record name Iron(2+) methanide--(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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